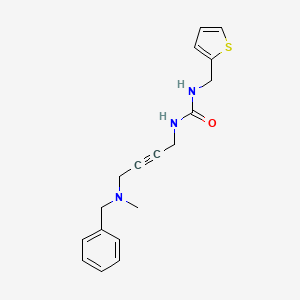![molecular formula C17H15Cl2NO3 B2472958 (3E)-3-{[(2,4-ジクロロフェニル)メトキシ]イミノ}-1-(4-メトキシフェニル)プロパン-1-オン CAS No. 338976-63-9](/img/structure/B2472958.png)
(3E)-3-{[(2,4-ジクロロフェニル)メトキシ]イミノ}-1-(4-メトキシフェニル)プロパン-1-オン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-methoxyphenyl)-3-oxopropanal O-(2,4-dichlorobenzyl)oxime is a complex organic compound that has garnered attention in various fields of scientific research This compound features a unique structure that combines a methoxyphenyl group, an oxopropanal moiety, and a dichlorobenzyl oxime group
科学的研究の応用
3-(4-methoxyphenyl)-3-oxopropanal O-(2,4-dichlorobenzyl)oxime has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as drug development and pharmacological studies.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-methoxyphenyl)-3-oxopropanal O-(2,4-dichlorobenzyl)oxime typically involves a multi-step process. One common method starts with the preparation of 3-(4-methoxyphenyl)-3-oxopropanal, which can be achieved through the oxidation of 4-methoxyacetophenone using an oxidizing agent such as potassium permanganate or chromium trioxide. The resulting 3-(4-methoxyphenyl)-3-oxopropanal is then reacted with O-(2,4-dichlorobenzyl)hydroxylamine under acidic conditions to form the desired oxime compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
3-(4-methoxyphenyl)-3-oxopropanal O-(2,4-dichlorobenzyl)oxime undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the oxime group to an amine group.
Substitution: The methoxy and dichlorobenzyl groups can undergo substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products Formed
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Amines and related compounds.
Substitution: Various substituted derivatives depending on the reagents used.
作用機序
The mechanism of action of 3-(4-methoxyphenyl)-3-oxopropanal O-(2,4-dichlorobenzyl)oxime involves its interaction with molecular targets and pathways in biological systems. The oxime group can form stable complexes with metal ions, influencing enzymatic activities and biochemical pathways. Additionally, the compound’s structural features allow it to interact with cellular receptors and proteins, modulating their functions and leading to various biological effects.
類似化合物との比較
Similar Compounds
- 3-(4-methoxyphenyl)-3-oxopropanal O-(2,4-dichlorobenzyl)hydrazone
- 3-(4-methoxyphenyl)-3-oxopropanal O-(2,4-dichlorobenzyl)semicarbazone
- 3-(4-methoxyphenyl)-3-oxopropanal O-(2,4-dichlorobenzyl)thiosemicarbazone
Uniqueness
Compared to similar compounds, 3-(4-methoxyphenyl)-3-oxopropanal O-(2,4-dichlorobenzyl)oxime exhibits unique chemical properties due to the presence of the oxime group. This group imparts distinct reactivity and stability, making the compound valuable for specific applications in research and industry. Its ability to form stable complexes with metal ions and interact with biological targets sets it apart from other related compounds.
特性
IUPAC Name |
(3E)-3-[(2,4-dichlorophenyl)methoxyimino]-1-(4-methoxyphenyl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15Cl2NO3/c1-22-15-6-3-12(4-7-15)17(21)8-9-20-23-11-13-2-5-14(18)10-16(13)19/h2-7,9-10H,8,11H2,1H3/b20-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBQOAJLCCTWRLH-AWQFTUOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)CC=NOCC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C(=O)C/C=N/OCC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15Cl2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(5-methoxybenzo[d]thiazol-2-yl)-3-(methylthio)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2472877.png)


![5-Fluoro-4-methyl-6-[4-(2-phenylethanesulfonyl)piperazin-1-yl]pyrimidine](/img/structure/B2472882.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)prop-2-en-1-one](/img/structure/B2472883.png)




![5-{[2-nitro-4-(trifluoromethyl)phenyl]thio}-1-phenyl-1H-tetrazole](/img/structure/B2472893.png)
![5-(Trifluoromethyl)-2-(1-{[5-(trifluoromethyl)pyridin-2-yl]sulfanyl}ethyl)pyridine](/img/structure/B2472894.png)

